4-Fluoro-N-(naphthalen-1-yl)benzimidamide
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Overview
Description
4-Fluoro-N-(naphthalen-1-yl)benzimidamide is a chemical compound with the molecular formula C17H12FN2 It is known for its unique structure, which includes a fluorine atom attached to a benzene ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(naphthalen-1-yl)benzimidamide typically involves the reaction of 4-fluorobenzoyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(naphthalen-1-yl)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidamides.
Scientific Research Applications
4-Fluoro-N-(naphthalen-1-yl)benzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(naphthalen-1-yl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(5-nitro-1-naphthyl)benzenesulfonamide
- N-(naphthalen-1-yl)picolinamide
Uniqueness
4-Fluoro-N-(naphthalen-1-yl)benzimidamide is unique due to the presence of both a fluorine atom and a naphthalene moiety in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88737-82-0 |
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Molecular Formula |
C17H13FN2 |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-fluoro-N'-naphthalen-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C17H13FN2/c18-14-10-8-13(9-11-14)17(19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20) |
InChI Key |
ZAJBLEKCEHOCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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